molecular formula C14H17BN2O2 B14090142 (3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid

(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid

Cat. No.: B14090142
M. Wt: 256.11 g/mol
InChI Key: XLEUWLNGUDQLCV-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a pyrimidinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 3-tert-butyl-5-bromophenyl, is brominated to introduce a bromine atom at the desired position.

    Lithiation: The brominated compound undergoes lithiation using a strong base such as n-butyllithium.

    Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.

    Hydrolysis: The final step involves hydrolysis to convert the boronate ester to the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Protodeboronation: The boronic acid group can be removed through protodeboronation, often using a base or a transition metal catalyst.

    Oxidation: The boronic acid can be oxidized to form phenols or other oxygen-containing compounds.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Protodeboronation: Bases such as NaOH or transition metal catalysts like Pd/C are used.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Protodeboronation: The corresponding aryl compound without the boronic acid group.

    Oxidation: Phenols or other oxygenated derivatives.

Scientific Research Applications

(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.

    Medicine: Explored for its role in drug development, particularly in the design of boron-containing drugs for targeted therapies.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid largely depends on its application:

    In Suzuki-Miyaura Cross-Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate.

    As a Proteasome Inhibitor: The boronic acid moiety interacts with the active site of the proteasome, inhibiting its function and leading to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tert-butyl and pyrimidinyl groups, making it less sterically hindered and more reactive in certain conditions.

    (4-(tert-Butyl)phenyl)boronic Acid: Similar in structure but lacks the pyrimidinyl group, affecting its electronic properties and reactivity.

    (3-(Pyrimidin-5-yl)phenyl)boronic Acid: Lacks the tert-butyl group, which influences its steric and electronic characteristics.

Uniqueness

(3-(tert-Butyl)-5-(pyrimidin-5-yl)phenyl)boronic acid is unique due to the combination of the tert-butyl and pyrimidinyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective reactions and applications where both stability and reactivity are required.

Properties

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

(3-tert-butyl-5-pyrimidin-5-ylphenyl)boronic acid

InChI

InChI=1S/C14H17BN2O2/c1-14(2,3)12-4-10(5-13(6-12)15(18)19)11-7-16-9-17-8-11/h4-9,18-19H,1-3H3

InChI Key

XLEUWLNGUDQLCV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C2=CN=CN=C2)(O)O

Origin of Product

United States

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